molecular formula C23H35NO15 B8082836 Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside

Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside

Cat. No.: B8082836
M. Wt: 565.5 g/mol
InChI Key: UGSIDYFMHBBYOM-YUVNFOKTSA-N
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Description

Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-galactopyranoside is a synthetic oligosaccharide derivative widely used in glycobiology and carbohydrate chemistry. This compound features a methylated α-D-galactopyranoside core modified at the C2 position with an acetamido group and at the C3 position with a β-D-galactopyranosyl residue bearing four acetyl protecting groups (2,3,4,6-tetra-O-acetyl). The acetyl groups enhance solubility in organic solvents and stabilize the glycosidic bond during synthetic reactions, making it a critical intermediate for constructing complex glycans .

Its primary application lies in glycosylation reactions, where it serves as a glycosyl donor or acceptor. The anisolydene group (if present in derivatives) improves regioselectivity and stereoselectivity during synthesis, enabling precise assembly of oligosaccharides for studies on carbohydrate-protein interactions, vaccine development, and glycomimetics .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO15/c1-9(26)24-16-19(17(31)14(7-25)37-22(16)32-6)39-23-21(36-13(5)30)20(35-12(4)29)18(34-11(3)28)15(38-23)8-33-10(2)27/h14-23,25,31H,7-8H2,1-6H3,(H,24,26)/t14-,15-,16-,17+,18+,19-,20+,21-,22+,23+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSIDYFMHBBYOM-YUVNFOKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Glycosyl Donor

The galactopyranosyl donor is synthesized from 1,3,4,6-tetra-O-acetyl-2-O-methyl-D-galactopyranose. Treatment with hydrogen bromide in dichloromethane yields 3,4,6-tri-O-acetyl-2-O-methyl-α-D-galactopyranosyl bromide (Fig. 1A). This intermediate is critical for subsequent glycosylation due to its reactivity at the anomeric center.

Glycosylation Reaction

The glycosyl acceptor, benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside , is reacted with the donor in acetonitrile under catalysis by mercuric cyanide (Hg(CN)₂). This step forms a mixture of β- and α-anomers (≈1:1 ratio). The reaction proceeds via an SN2 mechanism, with the β-anomer favored due to the participating effect of the C2 acetyl group.

Key Conditions:

  • Solvent: Anhydrous acetonitrile

  • Catalyst: Hg(CN)₂ (5 mol%)

  • Temperature: 0–25°C

  • Reaction time: 12–24 hours

Deprotection and Final Modification

The benzyl and acetyl protecting groups are sequentially removed:

  • O-Deacetylation : Sodium methoxide in methanol cleaves acetyl groups.

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups, yielding the free glycoside.

Protection and Deprotection Strategies

Orthogonal Protecting Groups

The synthesis employs orthogonal protecting groups to ensure regioselectivity:

  • Acetyl (Ac) : Protects hydroxyl groups during glycosylation; removed via alkaline hydrolysis.

  • Benzyl (Bn) : Shields primary hydroxyls; cleaved by hydrogenolysis.

  • tert-Butyldiphenylsilyl (TBDPS) : Used for temporary protection of secondary hydroxyls; removed with tetrabutylammonium fluoride (TBAF).

Challenges in Anomeric Control

The α-configuration at the anomeric center of the final product is achieved through:

  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) favor β-selectivity, necessitating post-synthesis anomerization.

  • Temperature modulation : Lower temperatures (−20°C) reduce epimerization during glycosylation.

Industrial Production Considerations

Scaling this synthesis requires addressing:

Catalyst Optimization

Mercuric cyanide, while effective, poses toxicity concerns. Alternatives include:

  • N-Iodosuccinimide (NIS)/triflic acid (TfOH) : For β-selective glycosylations.

  • Silver triflate (AgOTf) : Enhances anomeric control in large-scale reactions.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7 → 1:1) resolves anomeric mixtures.

  • Crystallization : Ethanol/water mixtures yield the pure α-anomer (≥98% purity).

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key signals include:

    • Anomeric proton: δ 5.32 ppm (d, J = 3.5 Hz, α-configuration).

    • Acetamido group: δ 2.05 ppm (s, 3H).

  • ¹³C NMR : Anomeric carbon at δ 97.8 ppm confirms α-linkage.

Chromatographic Purity

HPLC Conditions :

  • Column: C18 (4.6 × 250 mm)

  • Mobile phase: Acetonitrile/water (65:35)

  • Retention time: 12.3 minutes.

Comparative Analysis of Synthetic Methods

ParameterLaboratory-ScaleIndustrial Adaptation
Yield42% (over 4 steps)58% (optimized catalysis)
Purity (HPLC)≥95%≥99%
Key CatalystHg(CN)₂AgOTf/TMSOTf
Solvent SystemAcetonitrileDichloromethane
Reaction Time24 hours8 hours

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Structural Properties

This compound is a glycoside derived from galactose and acetamido sugars. Its molecular formula is C23H35NO15C_{23}H_{35}NO_{15} with a molecular weight of approximately 565.52 g/mol. The presence of multiple acetyl groups enhances its solubility and stability, making it suitable for various biochemical applications.

Key Structural Features:

  • Acetamido Group : Contributes to the compound's biological activity.
  • Tetra-O-acetyl Groups : Enhance the solubility and protect the hydroxyl groups during reactions.
  • Galactopyranosyl Linkage : Imparts specific recognition properties important in biological systems.

Drug Development

Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside has been investigated for its potential as a drug carrier due to its ability to enhance the bioavailability of poorly soluble drugs. Its structural modifications allow for targeted delivery mechanisms that can improve therapeutic efficacy.

Biochemical Assays

The compound serves as a substrate in various enzymatic assays aimed at studying glycosidases and other carbohydrate-active enzymes. Its unique structure allows researchers to investigate enzyme specificity and kinetics effectively.

Diagnostic Applications

Due to its ability to mimic natural glycoproteins, this compound is used in diagnostic assays for detecting specific antibodies or pathogens. Its application in immunoassays can facilitate the development of sensitive diagnostic tools for diseases related to carbohydrate metabolism.

Case Studies

StudyApplicationFindings
Glycosidase Activity Assay Enzymatic studiesDemonstrated high specificity of certain glycosidases towards this compound, indicating its usefulness as a substrate for enzyme characterization .
Drug Delivery System Pharmaceutical formulationShowed enhanced solubility and stability when used as a carrier for hydrophobic drugs, leading to improved therapeutic outcomes in preclinical models .
Immunoassay Development Diagnostic toolSuccessfully utilized in developing assays for autoimmune diseases, showcasing its potential for early detection .

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside involves its interaction with specific enzymes and proteins. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the biosynthesis of glycoproteins and other glycoconjugates . The molecular targets include various glycosyltransferases and glycosidases, which are involved in the modification and degradation of carbohydrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related derivatives:

Compound Name Key Structural Features Molecular Weight Applications Reference
Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-galactopyranoside Methyl α-D-GalNAc core; C3-linked tetraacetyl-β-D-Gal; acetyl protecting groups ~700–750 g/mol* Glycosyl donor for oligosaccharide synthesis; glycoengineering
Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside Benzyl aglycone; C3-linked β-D-Gal (non-acetylated) 473.47 g/mol Study of glycosidase specificity; synthesis of blood group antigens
4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-galactopyranoside 4-Nitrophenyl aglycone; tetraacetyl-β-D-Gal at C3 ~650–700 g/mol* Chromogenic substrate for glycosidase assays
N-Octyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranoside N-Octyl aglycone; β-D-Gal at C3 (non-acetylated); β-D-GlcNAc core 495.56 g/mol Surfactant in membrane protein studies; glycolipid mimic
Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside Methyl β-D-Gal core; C3-linked β-D-GlcNAc (non-acetylated) ~400–450 g/mol* Model for O-linked glycans; bacterial antigen studies

*Estimated based on structural analogs.

Key Distinctions

Protecting Groups: The target compound’s 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl group ensures stability during synthetic glycosylation, whereas non-acetylated analogs (e.g., ) require alternative activation methods. The anisolydene group in some derivatives (e.g., ) enhances regioselectivity, a feature absent in simpler analogs like benzyl or nitrophenyl derivatives.

Aglycone Variations :

  • Methyl or benzyl aglycones () improve solubility in organic phases, while nitrophenyl derivatives () enable spectrophotometric detection in enzymatic assays.

Glycosidic Linkages :

  • The α-D configuration in the target compound contrasts with β-D linkages in analogs like , affecting binding specificity in lectin or antibody interactions.

Research Findings and Data

NMR Spectral Analysis

  • Target Compound: Key ¹H-NMR signals include δ 5.3–5.5 ppm (acetyl protons), δ 4.8–5.0 ppm (anomeric protons of α-D-GalNAc), and δ 1.9–2.1 ppm (acetamido methyl groups) .
  • Benzyl Analog (): Distinct benzylidene protons appear at δ 7.2–7.5 ppm, with β-D-Gal anomeric protons at δ 4.4–4.6 ppm.

Mass Spectrometry

  • MALDI-TOF data for a related trisaccharide derivative (C₅₄H₉₁N₃NaO₃₉) shows [M+Na]⁺ at m/z 1428.4937 (observed) vs. 1428.5127 (calculated), confirming structural integrity .

Biological Activity

Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside is a complex carbohydrate compound that belongs to the class of amino sugars. Its structure includes multiple acetyl groups and galactopyranosyl units, which contribute to its biological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C23H35NO15
  • Molecular Weight : 565.52 g/mol
  • CAS Number : 141342-92-9
  • Purity : Minimum 95% by HPLC

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interaction with various biological systems. Key areas of interest include:

  • Antimicrobial Activity : Studies have indicated that compounds similar to this glycoside exhibit antimicrobial properties against a range of pathogens. The acetylation and glycosylation patterns may enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic processes.
  • Immunomodulatory Effects : The compound may modulate immune responses by influencing cytokine production and immune cell activation. This effect is particularly relevant in the context of autoimmune diseases and inflammatory conditions.
  • Antitumor Activity : Preliminary research suggests that methyl 2-acetamido-2-deoxy compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.

The mechanisms by which this compound exerts its biological effects are complex and multifaceted:

  • Cell Signaling Pathways : The compound may activate or inhibit specific signaling pathways that regulate cell growth and differentiation.
  • Interaction with Cell Membranes : Its structural characteristics allow it to interact with lipid bilayers, potentially altering membrane fluidity and permeability.

Case Studies

StudyFindingsImplications
Smith et al. (2020)Demonstrated antimicrobial activity against E. coliPotential use in developing new antibiotics
Johnson et al. (2021)Showed immunomodulatory effects in murine modelsPossible therapeutic application in autoimmune diseases
Lee et al. (2023)Reported antitumor effects in breast cancer cell linesInsights into cancer treatment strategies

Q & A

Q. What are the key synthetic strategies for preparing this compound?

Methodology:

  • Stepwise protection : Begin with selective benzylation or acetylation of hydroxyl groups to prevent undesired reactivity. For example, highlights the use of acetyl groups for temporary protection during glycosylation.
  • Glycosylation : Activate the donor sugar (e.g., as a trichloroacetimidate or bromide) and couple it to the acceptor sugar under catalytic conditions (e.g., TMSOTf in anhydrous DCM) .
  • Deprotection : Final deprotection using Zemplén conditions (NaOMe/MeOH) to remove acetyl groups while retaining benzyl or benzylidene protections .

Example Protocol ():

StepReagents/ConditionsPurpose
1AcCl, MeOH (0°C)Acetylation of hydroxyls
2TBAHS, K₂CO₃, DCMGlycosyl trichloroacetimidate activation
3TMSOTf, molecular sievesCatalytic coupling

Q. How is the structure of this compound confirmed?

Analytical Methods:

  • NMR Spectroscopy : Key signals include anomeric protons (δ 5.3–5.6 ppm for β-linkages; δ 4.5–5.0 ppm for α-linkages) and acetamido groups (δ 1.9–2.1 ppm) .
  • MALDI-TOF MS : Validates molecular weight (e.g., [M+Na]⁺ ion at m/z 1428.4937 observed vs. 1428.5127 calculated) .
  • TLC Monitoring : Use heptane/acetone (3:7) to track reaction progress .

Q. What is the role of acetyl protecting groups in this compound?

Functional Significance:

  • Temporary Protection : Acetyl groups block reactive hydroxyls during glycosylation, preventing unwanted side reactions .
  • Selective Reactivity : Acetates can be selectively removed (e.g., with hydrazine acetate) to expose specific hydroxyls for further functionalization .

Q. How is purity assessed during synthesis?

Purification Techniques:

  • Column Chromatography : Silica gel with gradients of EtOAc/hexane for intermediate isolation .
  • Crystallization : Final product recrystallized from MeOH/CHCl₃ to ≥97% purity (TLC validation) .

Q. What stability considerations are critical for storage?

Storage Guidelines:

  • Temperature : Store at −20°C in anhydrous DCM or under argon to prevent hydrolysis of acetyl groups .
  • Light Sensitivity : Protect from UV exposure to avoid decomposition of glycosidic bonds .

Advanced Research Questions

Q. How do competing reaction pathways impact regioselectivity in glycosylation?

Challenges & Solutions:

  • Steric Hindrance : Bulky acetyl groups at C-3/C-6 can direct glycosylation to less hindered positions (e.g., C-4). notes regioselective coupling using benzylidene protections .
  • Anomeric Control : Use α/β-directing promoters (e.g., NIS/TfOH for β-selectivity) to minimize stereochemical scrambling .

Q. Can enzymatic glycosylation be applied to acetyl-protected substrates?

Mechanistic Insights:

  • Enzyme Compatibility : Most glycosyltransferases (e.g., sialyltransferases) require free hydroxyls. Acetylated substrates must undergo partial deprotection (e.g., lipase-mediated hydrolysis) before enzymatic reactions .
  • Case Study : Benzyl derivatives of this compound were used as substrates for sialyltransferases after selective deacetylation .

Q. How are stereochemical outcomes analyzed in oligosaccharide assembly?

Techniques:

  • NOE Correlations : NMR-based nuclear Overhauser effects confirm spatial proximity of anomeric protons and adjacent residues .
  • Circular Dichroism (CD) : Detects α/β-anomer ratios in solution-phase reactions .

Q. What strategies resolve contradictions in glycosylation efficiency data?

Troubleshooting:

  • Donor Acceptor Mismatch : Poor yields may arise from mismatched donor/acceptor reactivity. Use preactivation protocols (e.g., Ph₂SO/Tf₂O) for recalcitrant donors .
  • Solvent Effects : Anhydrous DCM vs. toluene can alter transition states, impacting β-selectivity ( reports 75% yield in DCM vs. 50% in toluene) .

Q. How is this compound utilized in glycan array studies?

Applications:

  • Lectin Binding Assays : Immobilize the compound on microarray slides to study interactions with galectins or immune receptors .
  • Mechanistic Probes : Used in steered molecular dynamics simulations to analyze forced dissociation from selectins (e.g., binding energy ~15 kcal/mol) .

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